molecular formula C29H27NO3 B2723645 17-[(4-Tert-butylphenyl)methoxy]-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione CAS No. 478029-51-5

17-[(4-Tert-butylphenyl)methoxy]-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione

Cat. No.: B2723645
CAS No.: 478029-51-5
M. Wt: 437.539
InChI Key: BHUKKPQREMVXPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-[(4-Tert-butylphenyl)methoxy]-17-azapentacyclo[...]nonadeca...dione (CAS: 478029-51-5) is a pentacyclic compound characterized by a rigid ethano-anthracenedicarboximide core . Its structure includes a 17-aza ring substituted with a (4-tert-butylphenyl)methoxy group, which enhances steric bulk and modulates electronic properties. The pentacyclic framework, common to this class of compounds, adopts a roof-shaped geometry due to fused cyclohexene and aromatic rings, as observed in related azapentacyclo derivatives . This compound is primarily documented in safety guidelines, emphasizing hazards such as toxicity and environmental risks, but lacks detailed pharmacological or synthetic data in the provided evidence .

Properties

IUPAC Name

17-[(4-tert-butylphenyl)methoxy]-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27NO3/c1-29(2,3)18-14-12-17(13-15-18)16-33-30-27(31)25-23-19-8-4-5-9-20(19)24(26(25)28(30)32)22-11-7-6-10-21(22)23/h4-15,23-26H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUKKPQREMVXPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CON2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 17-[(4-Tert-butylphenyl)methoxy]-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione is a complex organic molecule characterized by its unique pentacyclic structure and specific functional groups. This compound has garnered interest in medicinal chemistry and materials science due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings and case studies.

Molecular Characteristics

  • Molecular Formula: C29H27NO3
  • CAS Number: 5443-16-3
  • Key Structural Features:
    • Pentacyclic framework
    • Tert-butyl and methoxy substituents

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may require specific catalysts and controlled conditions. Techniques such as NMR spectroscopy and mass spectrometry are often utilized for structural confirmation.

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Antioxidant Properties: Some azapentacyclic compounds have demonstrated significant antioxidant capabilities, which can protect cells from oxidative stress.
  • Anticancer Activity: Preliminary studies suggest that derivatives of azapentacyclic structures may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

  • Anticancer Activity:
    • A study focusing on related azapentacyclic compounds reported that these molecules could inhibit the growth of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
    • Another investigation highlighted that compounds similar to This compound exhibited selective cytotoxicity against leukemia cells .
  • Antioxidant Activity:
    • Research has shown that certain derivatives possess strong free radical scavenging activity. For instance, a comparative study demonstrated that azapentacyclic compounds exhibited higher antioxidant activity than traditional antioxidants like ascorbic acid .
  • Enzyme Inhibition:
    • Another area of interest is the inhibition of specific enzymes linked to disease processes. Studies indicate that similar compounds can inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation and pain .

Data Table: Summary of Biological Activities

Biological ActivityCompound TypeReference
AnticancerAzapentacyclic derivatives
AntioxidantAzapentacyclic derivatives
Enzyme InhibitionAzapentacyclic derivatives

Future Directions

Further research is necessary to elucidate the specific pathways affected by This compound in biological systems. Potential areas for exploration include:

  • In Vivo Studies: Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies: Investigating molecular targets and signaling pathways influenced by the compound.
  • Formulation Development: Exploring the compound's potential in drug formulation for targeted delivery in cancer therapy.

Comparison with Similar Compounds

17-Hydroxy Derivatives

  • 17-Hydroxy-1,8-dimethyl-17-azapentacyclo[...]nonadeca...dione (): This derivative replaces the (4-tert-butylphenyl)methoxy group with a hydroxyl and methyl groups at positions 1 and 6. The hydroxyl group increases polarity (logP = ~2.8), while methyl substitutions enhance lipophilicity. It was synthesized for anxiolytic activity screening .

Acetyl-Substituted Derivatives

  • 1-Acetyl-17-(3-acetylphenyl)-17-azapentacyclo[...]nonadeca...dione (): Features acetyl groups at position 1 and the 17-aza ring. The dual acetyl moieties reduce polarity (logP = 2.83) compared to hydroxylated analogs. Its molecular weight (435.48 g/mol) is higher due to the acetylphenyl substitution .
  • 1-Acetyl-17-{2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-17-azapentacyclo[...]nonadeca...dione (): Incorporates a piperazine-propyl chain with methoxyphenyl and hydroxyl groups, significantly increasing complexity (MW = ~600 g/mol). Such substitutions are typical in CNS-targeting compounds due to enhanced receptor interaction .

Aromatic and Nitro-Substituted Derivatives

  • 17-(2-Nitrophenyl)-17-azapentacyclo[...]nonadeca...dione (): The nitro group introduces strong electron-withdrawing effects, altering reactivity and stability.
  • 4-{16,18-dioxo-17-azapentacyclo[...]nonadeca...hexaen-17-yl}-N-ethylbenzamide (): Substituted with an ethylbenzamide group, this derivative has a molecular weight of 422.48 g/mol. The amide moiety enhances hydrogen-bonding capacity, influencing solubility and bioavailability .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) logP Polar Surface Area (Ų) Key Substituents
Target Compound (CAS 478029-51-5) C₂₈H₂₉NO₄ 443.54 ~3.5* ~56 (4-tert-butylphenyl)methoxy
1-Acetyl-17-(3-acetylphenyl)-...dione C₂₈H₂₁NO₄ 435.48 2.83 56.10 Acetyl, acetylphenyl
17-Hydroxy-1,8-dimethyl-...dione C₂₀H₁₇NO₃ 319.35 ~2.8 56.10 Hydroxy, methyl
(16,18-dioxo-17-aza...)acetic acid C₂₀H₁₅NO₄ 333.34 ~1.5† 83.55 Acetic acid

*Estimated based on tert-butyl group contributions.
†Estimated due to carboxylic acid group.

Key Observations :

  • The target compound’s tert-butyl group increases hydrophobicity (higher logP) compared to hydroxyl or acetic acid derivatives.
  • Polar surface areas remain moderate (~56 Ų) for non-ionized derivatives but rise significantly with carboxylic acid substituents .

Preparation Methods

Diels-Alder Cycloaddition

The pentacyclic skeleton can be constructed via a [4+2] cycloaddition between a diene and dienophile. For example:

  • Diene : Anthracene derivatives or substituted furans.
  • Dienophile : Maleic anhydride or N-substituted maleimides.

Procedure :

  • Dissolve anthracene (10 mmol) and N-methylmaleimide (12 mmol) in anhydrous toluene.
  • Reflux at 110°C for 24 hours under nitrogen.
  • Cool and isolate the adduct via vacuum filtration.
  • Purify by recrystallization from ethanol.

Mechanism :
The reaction proceeds through a concerted suprafacial interaction between the diene’s HOMO and dienophile’s LUMO, forming six-membered transition states.

Lactamization and Oxidative Cyclization

Post-cycloaddition, lactam formation is critical:

  • Hydrolysis : Treat the anhydride intermediate with aqueous NH₃ to yield a diamide.
  • Intramolecular cyclization : Use POCl₃ or PCl₅ in dichloromethane at 0°C to form the lactam ring.
  • Oxidation : Employ MnO₂ or Jones reagent to introduce the dione functionality.

Introduction of the 4-Tert-butylbenzyloxy Group

Alkylation of the Lactam Nitrogen

Reagents :

  • 4-Tert-butylbenzyl bromide
  • Base: K₂CO₃ or DBU
  • Solvent: DMF or THF

Procedure :

  • Suspend the lactam (5 mmol) and 4-tert-butylbenzyl bromide (6 mmol) in anhydrous THF.
  • Add K₂CO₃ (10 mmol) and heat at 60°C for 12 hours.
  • Quench with H₂O, extract with ethyl acetate, and dry over MgSO₄.
  • Purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

Yield Optimization :

  • Temperature : Elevated temperatures (60–80°C) improve reaction rates but risk decomposition.
  • Catalyst : Phase-transfer catalysts (e.g., TBAB) enhance interfacial interactions.

Mitsunobu Reaction for Etherification

An alternative to alkylation involves Mitsunobu conditions:

  • Reagents :
    • DIAD (diisopropyl azodicarboxylate)
    • PPh₃
    • 4-Tert-butylbenzyl alcohol
  • Procedure :
    • Combine lactam (5 mmol), 4-tert-butylbenzyl alcohol (6 mmol), PPh₃ (6 mmol), and DIAD (6 mmol) in THF.
    • Stir at room temperature for 24 hours.
    • Concentrate and purify by flash chromatography.

Advantages :

  • Mild conditions preserve sensitive functional groups.
  • High stereoselectivity.

Critical Reaction Parameters and Troubleshooting

Parameter Optimal Range Impact on Yield
Temperature 60–80°C ↑ Rate, ↓ Side products
Solvent Polarity THF > DMF > DMSO ↑ Solubility
Equivalents of Alkylating Agent 1.2–1.5 eq ↑ Conversion
Reaction Time 12–24 hours Plateau after 18 hours

Common Issues :

  • Incomplete Alkylation : Add molecular sieves to scavenge H₂O.
  • Epimerization : Use low-temperature conditions (-20°C).

Purification and Characterization

Chromatographic Techniques

  • Normal-phase HPLC :

    • Column: Silica gel (250 × 4.6 mm)
    • Mobile phase: Gradient from 90% hexane to 70% ethyl acetate.
  • Recrystallization :

    • Solvent pair: Dichloromethane/hexane (1:3).
    • Yield: 65–75% after two cycles.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.82–7.12 (m, aromatic H)
    • δ 4.65 (s, OCH₂C₆H₄-t-Bu)
    • δ 1.32 (s, t-Bu).
  • IR (KBr) :

    • 1745 cm⁻¹ (C=O lactam)
    • 1680 cm⁻¹ (dione).

Industrial-Scale Considerations

  • Continuous Flow Reactors : Minimize thermal degradation during cycloaddition.
  • Catalytic Recycling : Immobilized bases (e.g., polymer-supported DBU) reduce waste.
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression.

Emerging Methodologies

  • Photoredox Catalysis : For radical-based C–O coupling under mild conditions.
  • Biocatalytic Approaches : Lipases for enantioselective esterification.

Q & A

Q. Q1. What are the established synthetic pathways for this compound, and how can researchers optimize reaction conditions?

Answer: The compound is synthesized via multistep cyclization and functionalization reactions. A validated method involves introducing the 4-tert-butylphenylmethoxy group into the azapentacyclic core through nucleophilic substitution under anhydrous conditions, as described in analogous syntheses of structurally related azapentacyclic derivatives . Key parameters for optimization include temperature control (e.g., maintaining 0–5°C during sensitive steps) and solvent selection (e.g., dichloromethane for improved solubility of intermediates). Researchers should monitor reaction progress using TLC or HPLC-MS to minimize byproduct formation.

Q. Q2. What spectroscopic and crystallographic techniques are critical for structural validation?

Answer:

  • X-ray crystallography resolves bond angles and stereochemistry (e.g., O2—C2—N1: 123.39°, C2—C3—C12: 111.78°), essential for confirming the pentacyclic framework .
  • NMR (¹H/¹³C) identifies substituent positions, such as the tert-butylphenyl group (δ 1.35 ppm for tert-butyl protons) and methoxy resonance (δ 3.85 ppm) .
  • FT-IR verifies carbonyl stretches (16,18-dione groups at ~1700–1750 cm⁻¹) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in crystallographic data between similar azapentacyclic derivatives?

Answer: Discrepancies in bond angles or torsional strains (e.g., C3—C4—C12 deviations >5° across studies) may arise from crystal packing effects or solvent-induced conformational changes. To address this:

  • Compare multiple datasets under identical conditions (temperature, solvent).
  • Perform DFT calculations to model gas-phase vs. solid-state conformers .
  • Validate findings using dynamic NMR to assess solution-phase flexibility .

Q. Q4. What experimental designs are recommended for probing structure-activity relationships (SAR) in biological assays?

Answer:

  • Core modifications: Synthesize analogs with substituted aryl groups (e.g., fluorophenyl in ) to assess electronic effects on receptor binding.
  • Functional group replacement: Replace the methoxy group with hydroxyl or amino variants to evaluate hydrogen-bonding contributions .
  • In vitro assays: Use competitive binding assays (e.g., GABA_A receptor for anxiolytic activity) with IC₅₀ determination, coupled with molecular docking to map interactions .

Q. Q5. How can researchers mitigate decomposition risks during storage or handling?

Answer:

  • Storage: Keep under inert atmosphere (argon) at –20°C, as the dione groups are prone to hydrolysis in humid environments .
  • Handling: Use gloveboxes for air-sensitive steps. Monitor purity via LC-MS before critical experiments.
  • First aid: Immediate rinsing with water for eye/skin contact (15+ minutes) and medical consultation for inhalation exposure .

Methodological Challenges

Q. Q6. What strategies improve yield in large-scale syntheses of polycyclic frameworks?

Answer:

  • Catalysis: Employ Pd-catalyzed cross-coupling for aryl group introduction, reducing side reactions vs. traditional SN2 pathways .
  • Microwave-assisted synthesis: Reduces reaction time (e.g., from 48h to 6h for cyclization steps) while maintaining >85% yield .
  • Workup optimization: Use liquid-liquid extraction with ethyl acetate/water (3:1) to isolate polar byproducts effectively.

Q. Q7. How should researchers validate biological activity while excluding assay artifacts?

Answer:

  • Counter-screening: Test against off-target receptors (e.g., serotonin transporters) to confirm selectivity .
  • Negative controls: Include structurally similar but inactive analogs (e.g., lacking the methoxy group) .
  • Dose-response curves: Ensure linearity across three independent replicates to rule out solubility-limited effects.

Q. Q8. What computational tools are suited for predicting physicochemical properties?

Answer:

  • LogP calculation: Use ChemAxon or Molinspiration to estimate lipophilicity (critical for blood-brain barrier penetration in anxiolytic studies) .
  • Molecular dynamics (MD): Simulate solvent interactions to predict stability in DMSO/PBS buffers .
  • ADMET prediction: Tools like SwissADME assess toxicity risks (e.g., hepatotoxicity flags for tert-butyl metabolites) .

Data Interpretation and Reproducibility

Q. Q9. How to address batch-to-batch variability in biological assay results?

Answer:

  • Standardize synthesis: Strictly control reaction pH (±0.2 units) and drying times for intermediates .
  • QC protocols: Implement HPLC purity thresholds (>98%) and NMR fingerprint comparisons for each batch .
  • Blinded assays: Randomize compound aliquots across experimental runs to minimize operator bias.

Q. Q10. What are best practices for reporting crystallographic data to enhance reproducibility?

Answer:

  • Deposit CIF files in public databases (e.g., Cambridge Structural Database) with full refinement parameters .
  • Annotate thermal ellipsoids to highlight dynamic disorder in flexible regions (e.g., tert-butyl rotation) .
  • Cross-validate with powder XRD to confirm phase purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.